Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate
Description
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a benzoate ester core substituted with a nitro group at position 3 and a piperazine ring at position 4. The piperazine moiety is further modified with a 2-naphthylsulfonyl group, introducing significant steric bulk and aromaticity.
Properties
IUPAC Name |
methyl 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-31-22(26)18-7-9-20(21(15-18)25(27)28)23-10-12-24(13-11-23)32(29,30)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJYZUPYDLBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of a nitro group into the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the naphthalene ring.
Piperazine coupling: Formation of the piperazine ring and its attachment to the naphthylsulfonyl group.
Esterification: Conversion of the carboxylic acid group to a methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or sulfonic acids .
Scientific Research Applications
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences :
- Substituent Bulk/Electronics: The target’s 2-naphthylsulfonyl group is bulkier and more hydrophobic than the smaller electron-withdrawing groups (e.g., Cl, CF₃) in 5j–5l.
- Core Structure: Unlike the quinolone-carboxylic acid derivatives in , the target compound’s benzoate ester core lacks the fused bicyclic system, which is critical for antibacterial activity in quinolones. This suggests divergent applications .
Piperazino-Benzoate Derivatives ()
The compound Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate () shares the methyl benzoate ester and nitro group but differs in the piperazine substituent (Table 2):
Structural Implications :
- Electronics : The sulfonamide group in the target is a stronger electron-withdrawing group compared to the ketone in ’s compound, which may influence aromatic ring reactivity or binding interactions.
- Biological Interactions : The naphthyl group’s aromaticity could facilitate π-π stacking in protein binding sites, whereas the fluorophenyl group in ’s compound may enhance metabolic stability via fluorine’s electronegativity .
Piperazine-Containing Compounds with Alternative Modifications
describes 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid, where the piperazine is protected with a Boc group. Unlike the target’s sulfonamide, the Boc group is a temporary protecting moiety, highlighting synthetic strategies for piperazine functionalization. This contrast underscores the versatility of piperazine in medicinal chemistry, where substituents are tailored for specific stability or reactivity requirements .
Biological Activity
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperazine ring, a sulfonyl group, and a nitro group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate sulfonyl chlorides to form sulfonylpiperazine intermediates.
- Nitration : The introduction of the nitro group is achieved through electrophilic aromatic substitution.
- Carboxylation : Finally, the methyl ester is formed through a carboxylation reaction.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- In Vitro Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
- Fungal Activity : Preliminary studies indicate antifungal properties as well, although further research is needed to establish efficacy.
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 15 | |
| Anticancer | A549 (Lung) | 12 | |
| Antimicrobial | E. coli | 20 | |
| Antifungal | C. albicans | 25 |
Case Studies
- Case Study on Anticancer Efficacy :
- A study published in Cancer Research explored the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM.
- Antimicrobial Testing :
- In a separate investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. The results showed significant inhibition against E. coli with an IC50 of 20 µM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, and how can intermediates be characterized?
- Methodology :
- Step 1 : Piperazine sulfonylation with 2-naphthylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to form the 2-naphthylsulfonylpiperazine intermediate.
- Step 2 : Nucleophilic aromatic substitution (SNAr) between the sulfonylated piperazine and methyl 4-chloro-3-nitrobenzoate in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
- Characterization : Use LC-MS for purity assessment and NMR (¹H/¹³C) to confirm substitution patterns. Compare with structurally analogous piperazino compounds (e.g., tert-butoxycarbonyl derivatives in ) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular formula (e.g., exact mass 333.34 g/mol as in ) .
- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.
- NMR : Use 2D-COSY/HSQC to resolve aromatic proton environments and confirm regioselectivity of the nitro group.
Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?
- Methodology :
- Pharmacophore Mapping : Compare with piperazino-sulfonyl derivatives (e.g., kinin B-2 receptor antagonists in ) to predict GPCR modulation.
- Docking Studies : Use PyMOL or AutoDock to model interactions with enzymes containing sulfonamide-binding pockets (e.g., carbonic anhydrases).
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation or nitro group introduction?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. NaH) to minimize hydrolysis of the sulfonyl group.
- Kinetic Analysis : Monitor reaction progress via in-situ Raman spectroscopy to detect intermediates (e.g., sulfonic acid byproducts).
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated or hydrolyzed derivatives) in plasma or tissue homogenates, as done for meclozin analogs in .
- Pharmacokinetic Modeling : Adjust dosing regimens based on bioavailability studies in rodents (e.g., intra-articular vs. oral administration as in ).
Q. How does the electron-withdrawing nitro group influence the compound’s electronic structure and reactivity?
- Methodology :
- Computational Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attack.
- Electrochemical Analysis : Use cyclic voltammetry to measure reduction potentials of the nitro group, correlating with stability under physiological conditions.
Key Research Challenges
- Stereochemical Control : The nitro group’s position may sterically hinder piperazine sulfonylation, requiring chiral HPLC for enantiomeric resolution.
- Toxicity Screening : Use zebrafish embryo models to assess developmental toxicity linked to nitroaromatic metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
